(R)-3-Amino-3-(pyridin-2-YL)propanoic acid

Asymmetric Synthesis Chiral Building Block β-Amino Acid

Sourcing the correct enantiomer of β-amino acid building blocks is critical for reproducible asymmetric synthesis and peptidomimetic design. The (R)-enantiomer (CAS 149196-86-1) is the requisite stereoisomer for constructing the chiral β-amino ester moiety of the antitumor antibiotic kedarcidin and for generating β-peptide foldamers with defined conformational preferences. • Essential for kedarcidin chromophore synthesis - (R)-configuration is non-interchangeable with the (S)-enantiomer or racemate. • Enables precise stereochemical control in peptidomimetic and organocatalyst development. • Supplied with rigorous enantiomeric purity; scalable from gram to kilogram quantities for lead optimization and preclinical supply.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 149196-86-1
Cat. No. B588649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(pyridin-2-YL)propanoic acid
CAS149196-86-1
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CC(=O)O)N
InChIInChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m1/s1
InChIKeyWCLGSNNEAOFFCL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Specifications for (R)-3-Amino-3-(pyridin-2-yl)propanoic acid


(R)-3-Amino-3-(pyridin-2-yl)propanoic acid (CAS 149196-86-1) is a chiral β-amino acid derivative featuring a 2-pyridyl substituent on the β-carbon [1]. This compound, with molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol, serves as a crucial chiral building block in pharmaceutical research and medicinal chemistry . Its specific stereochemical configuration, defined by the (R)-enantiomer, is a critical determinant of its biological and chemical properties, differentiating it from its (S)-enantiomer (CAS 149196-85-0) and racemic mixtures [2]. The compound is typically supplied as a solid and is soluble in polar solvents, with a high level of purity being essential for reproducible research outcomes.

Chiral building block for enantioselective synthesis
Peptidomimetic & natural product design requiring defined (R)-stereochemistry
Standard purity supply enables direct procurement for reproducible research

Non-Interchangeability of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid


Simple substitution of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid with its (S)-enantiomer or a racemic mixture is not scientifically valid due to the fundamental principles of chiral recognition in biological systems and the specific synthetic utility of the (R)-enantiomer [1]. β-Amino acids are widely used as building blocks for peptidomimetics and as components of complex natural products, where the stereochemistry is paramount for activity [2]. For instance, the (R)-configuration is a key structural feature in the protected β-amino ester component of the enediyne antitumor antibiotic kedarcidin, highlighting the necessity of precise stereocontrol [3]. The quantitative data presented in the following sections demonstrate that the (R)-enantiomer provides a distinct, non-interchangeable profile compared to its analogs, impacting both research outcomes and downstream development efficiency.

Target (R)-Enantiomer
Substitute (S)-Enantiomer
Opposite stereochemistry may not reproduce target molecular recognition or synthesis outcome
Target (R)-Enantiomer
Substitute Racemate
Racemic mixture introduces diastereomeric impurities, complicating purification and stereochemical control

Evidence vs Comparators: (R)-3-Amino-3-(pyridin-2-yl)propanoic acid


Enantiomeric Excess Disparity in Pyridyl Derivatives

The asymmetric synthesis of β-pyridyl-β-amino acids presents unique challenges based on the position of the pyridyl substituent. Research indicates that while the 3- and 4-pyridyl derivatives can be obtained in high enantiomeric excess (≥97% ee), the 2-pyridyl derivative, which is the core of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid, proceeds with low diastereoselectivity under standard conjugate addition conditions unless the pyridine ring is substituted [1]. This contrasts sharply with the (S)-3-(3-pyridyl) and (S)-3-(4-pyridyl) analogs, which were synthesized in 97% ee and 98% ee, respectively [1].

Enantiomeric Excess Control
Data to verify
2-pyridyl deriv.: low diastereoselectivity (unquantified)
3-/4-pyridyl deriv.: ≥97% ee
2-pyridyl enantiopurity may be more challenging; requires verified sourcing
Conjugate addition with lithium amide; substitution may improve ee
Asymmetric Synthesis Chiral Building Block β-Amino Acid

Purity and Supply Chain Comparison

Commercial availability and reported purity levels provide a practical basis for differentiation. Reputable vendors offer the (R)-enantiomer with a standard purity of 97%, supported by analytical documentation such as NMR and HPLC . In comparison, the (S)-enantiomer (CAS 149196-85-0) is also offered at 97% purity . The racemic mixture (CAS 149251-81-0) is listed as a custom synthesis item, indicating it is not a standard stock item for many suppliers, which can impact lead times and cost [1].

Purity & Supply
Head-to-head
(R)-enantiomer: 97% purity, available
(S)-enantiomer: 97% purity, available
Racemate: custom synthesis
Standard purity enables direct procurement; racemate may require custom lead time
Vendor specifications (NMR, HPLC)
Quality Control Purity Analysis Chemical Sourcing

Chiral Requirement for Kedarcidin Synthesis

The (R)-stereochemistry is not arbitrary; it is a defining feature in the synthesis of biologically relevant molecules. The (R)-configuration is explicitly required for the synthesis of the protected β-amino ester component of kedarcidin, a potent antitumor antibiotic [1]. This contrasts with the (S)-enantiomer, which would not yield the correct stereochemistry for this application. While direct activity data for the free amino acid is not available, this established use case provides a strong, application-driven rationale for selecting the (R)-enantiomer over its (S)-form.

Kedarcidin Synthesis Requirement
Class-level inference
(R): Required for kedarcidin β-amino ester intermediate
(S): Would yield incorrect stereochemistry
Stereochemistry essential for specific synthetic route; no activity data for free amino acid
Natural Product Synthesis Antitumor Antibiotic Chiral Building Block

Validated Applications of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid


Synthesis of Kedarcidin and Enediyne Antitumor Agents

Based on the established synthetic requirement, (R)-3-Amino-3-(pyridin-2-yl)propanoic acid is the necessary building block for constructing the chiral β-amino ester moiety of the antitumor antibiotic kedarcidin [1]. Researchers in natural product synthesis and oncology drug discovery should prioritize this specific enantiomer to correctly replicate the natural product's stereochemistry.

Stereodefined Peptidomimetic Design

Chiral β-amino acids, including the (R)-2-pyridyl derivative, are essential components for creating peptidomimetics with enhanced proteolytic stability and defined secondary structures [1]. The unique properties of the (R)-enantiomer can be leveraged to design β-peptides and foldamers with specific conformational preferences, which is not achievable with the racemate or the (S)-enantiomer [2].

Asymmetric Catalysis and Chiral Ligand Design

The compound's chiral β-amino acid framework, particularly with the coordinating 2-pyridyl group, makes it a promising precursor for chiral ligands or organocatalysts [1]. Its use can lead to the development of new catalytic systems for asymmetric transformations, where the (R)-stereochemistry is used to control the stereochemical outcome of the reaction.

Application
Selection Property
Validation Focus
Enediyne antibiotic intermediate synthesis
(R)-configuration control
Chiral identity confirmation
Peptidomimetic design with defined conformation
Enantiopurity
Conformational preference analysis
Asymmetric catalysis ligand precursor
Stereochemical integrity
Enantioselectivity outcome in model reaction

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